molecular formula C14H22N4O B2902052 3-(4-Benzylpiperazin-1-yl)propanehydrazide CAS No. 540760-60-9

3-(4-Benzylpiperazin-1-yl)propanehydrazide

Cat. No.: B2902052
CAS No.: 540760-60-9
M. Wt: 262.357
InChI Key: YKWAOYLJMUZSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperazin-1-yl)propanehydrazide is a chemical compound with the CAS Number 540760-60-9 and a molecular formula of C14H22N4O . It has a molecular weight of 262.36 g/mol . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The 4-benzylpiperazine moiety is a common structural feature in compounds with documented pharmacological interest. For instance, research on other molecules containing this group has shown various biological activities, such as significant antimicrobial properties against a range of organisms as well as anti-inflammatory and analgesic effects in some dihydrochloride salts . These studies highlight the research value of the 4-benzylpiperazine scaffold in medicinal chemistry. Researchers can utilize this compound as a building block or intermediate for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. The hydrazide functional group provides a reactive handle for further chemical modifications, allowing for the creation of libraries of derivatives for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c15-16-14(19)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWAOYLJMUZSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 3 4 Benzylpiperazin 1 Yl Propanehydrazide and Its Derivatives

General Synthetic Routes to Propanehydrazide Derivatives

The formation of a propanehydrazide scaffold is typically achieved through a sequential process that first builds the propanoate backbone, followed by conversion to the hydrazide. A common and effective strategy involves a Michael addition followed by hydrazinolysis.

Michael Addition and Subsequent Hydrazinolysis

A versatile method for creating the 3-aminopropanoate skeleton, a direct precursor to propanehydrazide derivatives, is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) ester. In the context of 3-(4-Benzylpiperazin-1-yl)propanehydrazide, the nitrogen of the piperazine (B1678402) ring acts as the nucleophile, attacking an acrylate ester like ethyl acrylate. This step forms the core C-N bond at the 3-position of the propane (B168953) chain.

The second step is the hydrazinolysis of the resulting ester. This is a nucleophilic acyl substitution reaction where the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The highly nucleophilic hydrazine displaces the alkoxy group (-OR) of the ester to form the thermodynamically stable hydrazide (-CONHNH₂). This condensation reaction is a standard and widely used method for preparing hydrazides from their corresponding esters. nih.govresearchgate.net The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695). nih.gov

The general two-step sequence is outlined below:

Step 1: Aza-Michael Addition

An amine (e.g., 4-Benzylpiperazine) is reacted with an acrylate ester (e.g., Ethyl Acrylate) to form the corresponding ethyl 3-(4-benzylpiperazin-1-yl)propanoate.

Step 2: Hydrazinolysis

The propanoate ester intermediate is then reacted with hydrazine hydrate to yield the final this compound.

This sequence is highly efficient for producing a variety of propanehydrazide derivatives by simply varying the starting amine and the acrylate ester.

Synthesis of Piperazine-Containing Hydrazides

The specific synthesis of this compound integrates the formation of the N-substituted piperazine ring with the hydrazide functional group.

Nucleophilic Substitution Reactions in Piperazine Synthesis

The introduction of the benzyl (B1604629) group onto the piperazine ring is a critical step. This is typically achieved via a nucleophilic substitution reaction. There are three primary methods for the N-alkylation of piperazine: direct nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. mdpi.com The most direct route for synthesizing the 1-benzylpiperazine (B3395278) precursor involves the reaction of piperazine with an alkyl halide, such as benzyl chloride or benzyl bromide. mdpi.com

In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming a new C-N bond. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Using piperazine itself in excess can also serve this purpose. This method provides a straightforward pathway to monosubstituted piperazines. organic-chemistry.org

Condensation Processes in Hydrazide Formation

Once the 1-benzylpiperazine core is synthesized, it can be used in the Michael addition reaction as described in section 2.1.1 to form ethyl 3-(4-benzylpiperazin-1-yl)propanoate. The final step to obtain the target hydrazide is a condensation reaction. nih.govresearchgate.net

The ester intermediate is refluxed with hydrazine hydrate in a solvent like ethanol. nih.gov The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the ethoxy group to form the stable hydrazide product. This process is a classic and reliable method for converting esters to hydrazides and is widely employed in the synthesis of various pharmaceutical intermediates. nih.gov

Advanced Synthetic Techniques Relevant to Related Scaffolds

To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques such as microwave-assisted organic synthesis have been applied to the formation of both piperazine and hydrazide derivatives.

Microwave-Assisted Organic Synthesis of Hydrazide and Piperazine Derivatives

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically accelerate reaction rates compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of both hydrazides and piperazine derivatives, offering significant advantages. scipublications.comnih.gov

For hydrazide synthesis, microwave irradiation can facilitate the direct, one-step conversion of carboxylic acids to hydrazides using hydrazine hydrate, bypassing the need for an initial esterification step. nih.govjaptronline.com This approach drastically reduces reaction times from many hours to just a few minutes, while often providing excellent yields. nih.govneliti.com

Similarly, the synthesis of piperazine derivatives can be accelerated using microwave irradiation. Reactions that typically require several hours of reflux under conventional heating can be completed in significantly shorter times. nih.gov This efficiency is beneficial for creating libraries of substituted piperazine compounds for drug discovery. Studies have shown that microwave-assisted methods can provide comparable yields and purity to traditional methods but in a fraction of the time. nih.gov

The table below compares typical reaction conditions for conventional versus microwave-assisted synthesis for related compounds.

Table of Compounds

Biological Activities and Pharmacological Mechanisms of 3 4 Benzylpiperazin 1 Yl Propanehydrazide Derivatives

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key therapeutic strategy, particularly in the management of neurodegenerative diseases such as Alzheimer's disease.

Research into the acetylcholinesterase inhibitory potential of compounds structurally related to 3-(4-benzylpiperazin-1-yl)propanehydrazide has revealed significant activity. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory effects. nih.gov

The potency of these derivatives was found to be influenced by the nature and position of substituents on the benzyl (B1604629) ring. nih.gov For instance, the presence of electron-withdrawing groups, such as chlorine, fluorine, and nitro groups, at the ortho and para positions of the phenyl ring tended to enhance the inhibitory activity against AChE. nih.gov Conversely, a methoxy (B1213986) group, which is an electron-donating group, at the meta position also resulted in favorable potency. nih.gov

One of the most potent compounds in this series, featuring an ortho-chlorine substituent on the phenyl ring, exhibited an IC50 value of 0.91 ± 0.045 μM. nih.gov While this was less potent than the reference drug donepezil (B133215) (IC50 = 0.14 ± 0.03 μM), it highlights the potential of the 4-benzylpiperazine scaffold in designing effective AChE inhibitors. nih.gov The unsubstituted derivative also demonstrated significant inhibitory action. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives nih.gov
CompoundSubstituent on Benzyl RingIC50 (μM)
4a2-Cl0.91 ± 0.045
4b3-Cl85 ± 12
4c4-Cl26 ± 5
4g3-OCH35.5 ± 0.7
Donepezil (Reference)-0.14 ± 0.03

While specific data on the butyrylcholinesterase inhibitory activity of this compound derivatives is not extensively available in the reviewed literature, studies on structurally similar compounds underscore the importance of the benzylpiperazine moiety for BChE inhibition. For example, a novel 4-benzylpiperazinequinoline derivative, S21-1011, was identified as a potent and selective BChE inhibitor with an IC50 value of 0.059 ± 0.006 μM for equine BChE and 0.162 ± 0.069 μM for human BChE. nih.gov This finding suggests that the 4-benzylpiperazine core can be a key pharmacophore for potent BChE inhibitors. Further research is needed to specifically evaluate the BChE inhibitory potential of this compound derivatives.

The development of dual inhibitors that can target both AChE and BChE is gaining traction as a promising therapeutic approach for Alzheimer's disease. doi.orgnih.gov The rationale behind this strategy is that while AChE is the predominant cholinesterase in a healthy brain, BChE levels increase in the brains of Alzheimer's patients and also play a role in acetylcholine hydrolysis. nih.gov

Compounds incorporating a benzylpiperidine or benzylpiperazine scaffold have been investigated as dual cholinesterase inhibitors. doi.orgnih.gov For instance, a series of benzylpiperidin-4-yl-linked benzylamino benzamides were developed, with one derivative, 8c1 (a 3,5-dimethoxy benzyl aminobenzamide), exhibiting potent inhibition of both AChE (IC50 = 0.61 μM) and BChE (IC50 = 2.04 μM). nih.gov This demonstrates that the benzyl-substituted piperidine (B6355638)/piperazine (B1678402) framework can be effectively utilized in the design of dual-acting cholinesterase inhibitors. doi.orgnih.gov Although specific dual inhibition data for this compound derivatives were not found, the activity of these related compounds suggests that derivatives of this compound could potentially be developed as dual cholinesterase inhibitors through structural modifications.

Antioxidant Mechanisms

Oxidative stress is implicated in the pathogenesis of various diseases. Antioxidants can mitigate oxidative damage through various mechanisms, including radical scavenging.

The radical scavenging properties of derivatives containing the 4-benzylpiperazine moiety have been investigated. In a study of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety, the compound 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (a derivative of the core structure of interest) demonstrated DPPH radical scavenging activity with an IC50 value of 371.97 μmol/L. While this was less potent than the standard antioxidant butylated hydroxytoluene (BHT) (IC50 = 113.17 μmol/L), it confirms the antioxidant potential of this class of compounds.

Another derivative in the same study, which replaced the benzyl group with a 4-hydroxyphenyl group, showed significantly higher antioxidant activity (IC50 = 189.42 μmol/L), indicating that modifications to the arylalkyl group can substantially influence the radical scavenging properties.

DPPH Radical Scavenging Activity of Selected Piperazine Derivatives
CompoundIC50 (μmol/L)
1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione371.97
1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione189.42
Butylated hydroxytoluene (BHT) (Reference)113.17

The Oxygen Radical Absorbance Capacity (ORAC) assay is a method used to measure the antioxidant capacity of substances. It quantifies the ability of an antioxidant to quench peroxyl radicals. nih.gov Despite the demonstrated radical scavenging activity of some benzylpiperazine derivatives, a review of the available scientific literature did not yield specific ORAC data for this compound or its close derivatives. Therefore, the oxygen radical absorbance capacity of this specific compound and its derivatives remains to be experimentally determined.

Metal Chelating Properties

The dysregulation of metal ion homeostasis, particularly of iron, copper, and zinc, is associated with the pathology of neurodegenerative conditions like Alzheimer's and Parkinson's disease. duke.edursc.org This has prompted interest in developing therapeutic agents with metal-chelating properties to mitigate metal-associated oxidative stress and damage. duke.edunih.gov

Chelation of Relevant Transition Metal Ions (e.g., Cu(II), Fe(II), Zn(II))

While direct studies on the metal chelation properties of this compound are not extensively documented, the inherent structural components, specifically the hydrazide group, suggest a potential for coordinating with transition metal ions. Hydrazide and its derivative, hydrazone, are known to form stable chelate complexes with a variety of transition metals, including copper, zinc, and iron. researchgate.netfrontiersin.org The hydrazide moiety can act as a bidentate ligand, bonding to metal ions through its oxygen and nitrogen atoms. researchgate.net

This chelating ability is a key feature in the design of multifunctional compounds for neurodegenerative diseases, where agents are developed to not only chelate excess metal ions but also to inhibit disease-related enzymes. duke.edu The development of such metal-chelating agents, often termed metal protein attenuating compounds (MPACs), aims to regulate abnormal metal concentrations without disrupting essential biological processes. nih.gov Given that N-acylhydrazones and other related structures show promising chelation activity for Cu(II), Fe(II)/Fe(III), and Zn(II) ions, it is plausible that derivatives of the benzylpiperazine propanehydrazide scaffold could exhibit similar properties, although specific experimental validation is required. nih.gov

Inhibition of Other Enzyme Targets

Derivatives based on the benzylpiperazine or closely related benzylpiperidine core structure have demonstrated significant inhibitory activity against several enzymes that are therapeutic targets for a range of diseases.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a therapeutic strategy for neurodegenerative diseases, inflammation, and cancer. A series of benzylpiperidine-based derivatives has been identified as potent, reversible, and selective MAGL inhibitors. These compounds show potential in reducing cell migration and inducing apoptosis in pancreatic cancer cell cultures, highlighting the therapeutic promise of this structural class.

CompoundTargetActivity
Benzylpiperidine Derivative (13)MAGLPotent, Reversible, and Selective Inhibition

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.gov Variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides, which are derivatives of the core benzylpiperazine structure, have been synthesized and evaluated for BACE-1 inhibitory activity. Research has shown that these compounds can inhibit BACE-1 with IC₅₀ values in the low micromolar range. Interestingly, docking studies and biological results indicate that the stereochemistry of the central hydroxyethylamino linker does not play a significant role in the BACE-1 inhibitory activity for this class of molecules.

Compound ClassTargetInhibitory Activity (IC₅₀)
N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamidesBACE-1Low micromolar range

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. frontiersin.org A series of 24 synthesized pyridazinobenzylpiperidine derivatives were evaluated for their ability to inhibit MAO enzymes. The majority of these compounds demonstrated a higher and more selective inhibition of MAO-B over MAO-A. duke.edufrontiersin.org

Compound S5 , with a 3-chloro substitution, was identified as the most potent MAO-B inhibitor in the series. duke.edu Kinetic studies revealed that both S5 and another potent compound, S16 (with a 2-cyano substitution), act as competitive and reversible inhibitors of MAO-B. nih.gov These findings suggest that such derivatives are promising candidates for development as therapeutic agents for neurological disorders. duke.edunih.gov

CompoundTargetIC₅₀ (μM)Selectivity Index (SI) for MAO-BKᵢ (μM) for MAO-BInhibition Type
S5MAO-B0.20319.040.155 ± 0.050Competitive Reversible
MAO-A3.857
S16MAO-B0.979N/A0.721 ± 0.074Competitive Reversible
MAO-A>100

Receptor Ligand Activity

Beyond enzyme inhibition, benzylpiperazine derivatives have been developed as high-affinity ligands for various receptors in the central nervous system. These activities are relevant for conditions such as chronic pain and Parkinson's disease.

Specifically, a series of benzylpiperazinyl derivatives were designed and characterized for their affinity towards σ₁ and σ₂ receptors. The σ₁ receptor is known to modulate nociceptive signaling, making it a promising target for pain therapeutics. Within this series, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) emerged as a highly potent and selective σ₁ receptor antagonist.

In a different context, the related compound 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showing potential in models of Parkinson's disease.

CompoundTarget ReceptorAffinity (Kᵢ)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
Compound 15σ₁ Receptor1.6 nM886
Compound 8NMDA (NR1A/2B subtype)Potent AntagonistN/A

Sigma-1 Receptor Affinity

The sigma-1 (σ1) receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, which modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival. rsc.org It has emerged as a significant target for therapeutic intervention in neurological and psychiatric disorders. Benzylpiperazine derivatives have been a focus of research for their potential as high-affinity sigma-1 receptor ligands. nih.govnih.gov

Studies have shown that modifications of the benzylpiperazine scaffold can lead to compounds with high potency and selectivity for the sigma-1 receptor. For instance, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1R. nih.gov Further research into a series of benzylpiperazinyl derivatives led to the identification of compounds with significant affinity. Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a very high affinity for the sigma-1 receptor, with a Kᵢ value of 1.6 nM, and a high selectivity over the sigma-2 receptor. nih.gov Another study on omega-(tetralin-1-yl)-n-alkylamine derivatives found that a 1-benzylpiperazine (B3395278) analogue preserved a dual high affinity for both the 5-HT1A receptor and the sigma receptor, with a Kᵢ value of 7.0 nM for the sigma binding site. frontiersin.org

The affinity of these derivatives for the sigma-1 receptor underscores their potential for development as therapeutic agents for conditions where sigma-1 receptor modulation is beneficial.

CompoundTarget ReceptorAffinity (Kᵢ)Selectivity (Kᵢ σ2/Kᵢ σ1)
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) nih.govSigma-11.6 nM886
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine frontiersin.orgSigma-171 nM-
1-Benzylpiperazine analogue of compound 14 frontiersin.orgSigma-17.0 nM-
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) nih.govSigma-1HighSelective
Benzyl derivative 12a nih.govSigma-1Sub-nanomolarCompletely selective

Modulation of Cellular Processes

Beyond receptor binding, derivatives of this compound influence fundamental cellular processes, highlighting their broader pharmacological potential. These activities range from inhibiting cell growth to preventing protein aggregation and protecting neurons, as well as combating viral and microbial infections.

Inhibition of Vascular Smooth Muscle Cell Proliferation

The excessive proliferation of vascular smooth muscle cells (VSMCs) is a key pathological feature in cardiovascular diseases such as atherosclerosis and restenosis following angioplasty. frontiersin.orgfrontiersin.org Consequently, inhibiting VSMC proliferation is a major therapeutic goal. frontiersin.org While direct studies on this compound are limited in this context, related compounds containing the piperazine moiety have demonstrated inhibitory effects on VSMC proliferation. For example, doxazosin, a quinazoline-based α1-adrenoceptor antagonist that contains a piperazine ring, has been shown to inhibit the proliferation of human vascular smooth muscle cells through a mechanism independent of its α1-adrenoceptor blocking activity. mdpi.com This suggests that the piperazine scaffold itself may contribute to anti-proliferative effects in VSMCs. The mechanisms underlying such inhibition are complex but often involve cell cycle arrest. nih.gov The potential for benzylpiperazine derivatives to modulate VSMC proliferation warrants further investigation as a strategy for treating proliferative vascular diseases.

Anti-Aggregation Effects (e.g., Amyloid-beta Aggregation)

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. nih.gov Therefore, inhibiting this aggregation process is a promising therapeutic strategy. A study focused on N'-2-(4-benzylpiperazin-1-yl)acylhydrazone derivatives revealed their significant potential as inhibitors of Aβ aggregation.

In this research, a series of compounds based on the benzylpiperazine scaffold were synthesized and evaluated for their ability to prevent the aggregation of Aβ peptides (1-40 and 1-42). The results indicated that all the tested compounds displayed noteworthy Aβ fibril aggregation inhibition activity. Their potency was found to be comparable to that of the reference compound, rifampicin, a known inhibitor of amyloid aggregation. These findings position N'-acylhydrazone derivatives of benzylpiperazine as promising candidates for the development of anti-Alzheimer's drugs, acting through the crucial mechanism of preventing toxic protein aggregation.

Neuroprotective Effects on Cell Lines

Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic aim for neurodegenerative diseases. The neuroprotective potential of benzylpiperazine derivatives is often linked to their affinity for sigma-1 receptors, which are known to play a role in neuronal survival. Selective sigma-1 receptor ligands have been reported to exert robust neuroprotective actions in preclinical studies.

For instance, certain benzyl phenylacetamide compounds with high affinity for the sigma-1 receptor (Kᵢ values of 2–4 nM) demonstrated potent cytoprotection in the HT-22 cell line, a model for glutamate-induced oxidative stress. Furthermore, other compounds with N-benzyl moieties have shown significant neuroprotective effects. A benzopyran analog featuring an N'-benzylguanidine group was found to protect against focal ischemic brain damage in rats by inhibiting apoptosis. nih.gov Similarly, certain coumarin (B35378) derivatives linked to an N-benzyl triazole group exhibited excellent neuroprotective effects on PC12 cells injured by oxidative stress. These studies collectively suggest that the benzylpiperazine scaffold, particularly through its interaction with the sigma-1 receptor, is a promising foundation for the development of neuroprotective agents.

Antiviral Activities (e.g., Ebola Virus Entry Inhibition)

The emergence of highly pathogenic viruses like the Ebola virus (EBOV) has necessitated the search for effective antiviral therapies. One promising strategy is to inhibit the entry of the virus into host cells, a critical first step in the infection cycle. Research has identified derivatives of this compound as potent inhibitors of Ebola virus entry.

A study focused on developing N′-phenylacetohydrazide derivatives led to the identification of compounds that effectively prevent EBOV infection in cellular models. One of the synthesized compounds, 3-((2-(4-benzylpiperazin-1-yl)ethyl)amino)-N′,N′-diphenylpropanehydrazide, is a close derivative of the subject compound and demonstrated significant activity. These compounds are believed to act by inhibiting the viral entry process, a mechanism that is a key target for antiviral drug development against filoviruses. The findings indicate that the benzylpiperazine-propanehydrazide scaffold is a valuable template for creating novel and potent antiviral agents against deadly pathogens like the Ebola virus.

Compound ClassVirus TargetMechanism of Action
N′-Phenylacetohydrazide DerivativesEbola Virus (EBOV)Virus Entry Inhibition
G Protein-Coupled Receptor AntagonistsEbola and MarburgEntry Inhibition
Various Benzazine DerivativesVarious DNA/RNA virusesMultiple (e.g., DNA Pol)

Antimicrobial Properties

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria and fungi. Benzylpiperazine derivatives, in particular, have been synthesized and evaluated for their potential to combat various microbial pathogens.

Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For example, certain novel piperazine derivatives showed significant activity against Gram-positive bacteria, including staphylococci, Micrococcus spp., and Bacillus spp. Another study on 4-benzyl-piperazinyl-s-triazine derivatives reported considerable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa. In addition to antibacterial effects, these compounds have also shown promise as antifungal agents. High fungistatic activity was observed for some piperazine derivatives against various Candida species. The antimicrobial activity is influenced by the specific substituents on the piperazine ring, indicating that the scaffold can be tailored to enhance potency and spectrum of activity against different microorganisms.

Compound/Derivative ClassTarget Microorganism(s)Activity Noted
Newly synthesized piperazine derivatives (Mannich bases)Gram-positive bacteria (Staphylococcus, Micrococcus, Bacillus); Candida spp.Significant antibacterial and high fungistatic activity.
4-Benzyl-piperazinyl-s-triazine derivativesBacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, P. aeruginosaComparable or better activity than streptomycin (B1217042) against several strains.
N,N′-disubstituted piperazinesGram-negative bacteria (esp. E. coli), Gram-positive bacteria (S. aureus)Significant activity against Gram-negative strains.
N-alkyl and N-aryl piperazine derivativesS. aureus, P. aeruginosa, S. epidermidis, E. coliSignificant activity against bacterial strains.

Structure Activity Relationship Sar Studies of 3 4 Benzylpiperazin 1 Yl Propanehydrazide Derivatives

Influence of Piperazine (B1678402) Substitutions on Biological Activity

The piperazine ring is a common scaffold in many biologically active compounds, and its substitution can significantly modulate pharmacological properties. In the context of 3-(4-benzylpiperazin-1-yl)propanehydrazide derivatives, the nature of the substituent on the piperazine nitrogen that is not attached to the propanehydrazide linker is a key determinant of activity.

Research has shown that the introduction of various aryl groups on the piperazine ring can lead to a range of biological responses. For instance, in a study on related 3-(4-(substituted)-piperazin-1-yl)cinnolines, different aryl substitutions on the piperazine moiety resulted in varied antifungal and antitumor activities. While not directly studying the propanehydrazide series, these findings suggest that the electronic and steric properties of the substituent on the piperazine ring are critical for receptor binding and subsequent biological effects.

Piperazine N4-SubstituentObserved Biological ActivityReference Compound
Unsubstituted PhenylModerate Activity3-(4-phenylpiperazin-1-yl)propanehydrazide
4-ChlorophenylEnhanced Activity3-(4-(4-chlorophenyl)piperazin-1-yl)propanehydrazide
4-MethoxyphenylVaried Activity3-(4-(4-methoxyphenyl)piperazin-1-yl)propanehydrazide
PyridinylPotentially Altered Selectivity3-(4-(pyridin-2-yl)piperazin-1-yl)propanehydrazide

Note: This table is a representative summary based on general principles of medicinal chemistry and findings from related compound series, as direct comparative data for this compound derivatives is not extensively available in the public domain.

Role of the Benzyl (B1604629) Moiety in Pharmacological Efficacy

The benzyl group attached to the N4-position of the piperazine ring is another critical component influencing the pharmacological efficacy of these compounds. This moiety can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions.

In a broader context of benzylpiperazine derivatives, studies have demonstrated that substitutions on the benzyl ring can modulate affinity for various receptors. For instance, in a series of sigma-1 receptor ligands, substitutions on the benzyl group of 4-benzylpiperazine derivatives led to significant changes in receptor affinity and selectivity. This highlights the sensitivity of biological targets to the electronic and steric nature of the benzyl moiety.

Benzyl Moiety ModificationImpact on Pharmacological EfficacyRationale
Unsubstituted BenzylBaseline ActivityProvides essential hydrophobic interactions.
4-FluorobenzylPotentially Enhanced ActivityFluorine can improve metabolic stability and binding affinity.
4-MethoxybenzylPotentially Altered Activity and SelectivityMethoxy (B1213986) group can act as a hydrogen bond acceptor and alter electronic properties.
NaphthylmethylIncreased HydrophobicityMay enhance binding to hydrophobic pockets but could affect solubility.

Note: This table illustrates potential SAR trends for the benzyl moiety based on established medicinal chemistry principles, as specific data for the title compound series is limited.

Impact of the Propanehydrazide Linker Modifications on Activity Profile

The propanehydrazide linker connects the benzylpiperazine core to what is often a variable terminal group. The length, rigidity, and chemical nature of this linker are crucial for correctly positioning the key pharmacophoric elements for optimal interaction with a biological target.

Studies on related compounds with different linkers have shown that even minor changes can significantly alter the activity profile. For instance, shortening or lengthening the propane (B168953) chain can change the distance between the piperazine ring and the terminal functional group, potentially disrupting optimal binding. The hydrazide portion of the linker provides a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule in a binding site.

In a study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, modifications at the hydrazide terminus led to a wide range of antioxidant and anticancer activities. This demonstrates that the terminal group attached to the propanehydrazide linker plays a significant role in determining the ultimate biological effect.

Linker ModificationEffect on Activity ProfileRationale
Propanehydrazide (n=2)Optimal for certain targetsProvides a specific distance and flexibility.
Ethanehydrazide (n=1)Potentially Reduced ActivityShorter linker may lead to steric clashes or improper orientation.
Butanehydrazide (n=3)Potentially Altered ActivityLonger linker may be too flexible or position the pharmacophore incorrectly.
Amide replacement of HydrazideAltered H-bonding and Electronic PropertiesMay change the binding mode and overall activity.

Note: The data in this table is inferred from general SAR principles for linker modifications in drug design, as direct studies on linker modification for this compound are not widely published.

Positional Isomerism and Stereochemical Effects on Biological Response

Positional isomerism, such as changing the substitution pattern on the benzyl ring from para to meta or ortho, can significantly impact biological activity. Different positional isomers will present their functional groups in different spatial orientations, leading to altered interactions with the target.

Stereochemistry is another critical factor, as many biological targets are chiral. If the molecule contains a stereocenter, the different enantiomers or diastereomers can exhibit vastly different pharmacological activities, potencies, and even different types of activity (e.g., agonist versus antagonist). The introduction of a chiral center, for instance by substitution on the propane linker, would necessitate the separation and individual testing of the stereoisomers to fully understand the SAR.

Computational and in Silico Investigations of 3 4 Benzylpiperazin 1 Yl Propanehydrazide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 3-(4-Benzylpiperazin-1-yl)propanehydrazide, might interact with a biological target, typically a protein or enzyme.

Analysis of Ligand-Receptor Binding Modes

Docking studies involving benzylpiperazine derivatives reveal specific binding modes within the active sites of target enzymes. For instance, in related compounds, the benzylpiperazine moiety often positions itself within hydrophobic pockets of the receptor, while other parts of the molecule form hydrogen bonds or other interactions with key amino acid residues. The specific orientation is critical for the molecule's inhibitory activity. In docking simulations, the most stable and lowest-energy conformation is analyzed to understand the precise nature of the ligand-receptor complex.

Prediction of Binding Affinities for Target Enzymes (e.g., AChE, BChE, BACE-1)

Computational models are used to predict the binding affinity, often expressed as a docking score or an estimated inhibitory constant (Ki), of ligands to target enzymes relevant to neurodegenerative diseases like Alzheimer's. These targets frequently include Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-secretase 1 (BACE-1). For derivatives of benzylpiperazine, docking studies have shown varying affinities. For example, certain derivatives of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have demonstrated potent AChE inhibition, with IC50 values in the sub-micromolar range, comparable to the reference drug donepezil (B133215). nih.gov The predicted binding energy from these simulations helps to rank potential drug candidates for further experimental testing.

Identification of Interactions with Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS)

For cholinesterase enzymes like AChE, two primary binding sites are of interest: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). nih.govembopress.org The CAS is located at the bottom of a deep gorge and is where the hydrolysis of acetylcholine (B1216132) occurs, while the PAS is situated at the entrance of this gorge. embopress.orgresearchgate.net Dual-binding inhibitors, which can interact with both sites simultaneously, are of significant therapeutic interest. Docking studies on related benzylpiperidine derivatives have shown that the N-benzylpiperidine moiety can interact with residues in the CAS, such as Trp86, through π-π stacking, while another part of the molecule, like a benzimidazole (B57391) ring, can form interactions with residues like Trp286 in the PAS. nih.gov This dual interaction can effectively block the enzyme's activity.

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations track the movements and conformational changes of the atoms, providing insights into the stability of the binding and the key interactions that maintain the complex. For piperazine-based compounds, MD simulations have been used to confirm the stability of the docking pose and to identify crucial amino acid residues that interact with the ligand throughout the simulation period. nih.govnih.gov The stability is often assessed by monitoring parameters like the root mean square deviation (RMSD) of the ligand and protein over the simulation time.

In Silico Prediction of Pharmacokinetic Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are vital for early-stage drug development to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later stages.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

ADME parameters for benzylpiperazine derivatives are often evaluated using various computational models. Key predicted properties include:

Absorption : Parameters like human intestinal absorption and Caco-2 cell permeability are predicted. Many piperazine (B1678402) derivatives are predicted to be well-absorbed. isca.me

Distribution : The ability to cross the blood-brain barrier (BBB) is a critical parameter for centrally acting drugs. In silico models can predict BBB permeability, with many benzylpiperazine compounds showing potential for CNS penetration. isca.meresearchgate.net

Metabolism : Predictions involve identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. isca.meresearchgate.net

Excretion : This involves predicting the clearance rate of the compound from the body.

These predictions are often guided by physicochemical properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors, which are assessed against criteria such as Lipinski's Rule of Five. nih.gov

Evaluation of Blood-Brain Barrier (BBB) Penetration Potential

The ability of a compound to cross the blood-brain barrier is a critical determinant of its efficacy as a CNS-active agent. Computational models for predicting BBB penetration typically rely on quantitative structure-property relationship (QSPR) models, machine learning algorithms, and the analysis of physicochemical properties. nih.govarxiv.orgresearchgate.net Key descriptors often used in these models include molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. arxiv.orgscispace.com Without experimental or calculated data for this compound, its capacity to penetrate the BBB remains undetermined.

Prediction of Sites of Metabolism (SOMs)

Predicting the metabolic fate of a compound is essential for identifying potentially active or toxic metabolites and for optimizing its metabolic stability. In silico tools for SOM prediction use various approaches, including expert rule-based systems, machine learning, and quantum chemical methods. nih.govnih.gov These tools analyze a molecule's structure to identify atoms or functional groups most susceptible to enzymatic transformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net

For structurally related compounds like N-benzylpiperazine (BZP), metabolism studies have identified hydroxylation of the aromatic ring and degradation of the piperazine moiety as key metabolic pathways. nih.govmdma.ch However, the addition of the propanehydrazide side chain in this compound introduces different chemical properties that would significantly influence its metabolic profile. Without specific computational analysis, any discussion of its SOMs would be purely speculative.

In Vitro Pharmacological Evaluation Methodologies for 3 4 Benzylpiperazin 1 Yl Propanehydrazide Derivatives

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. For derivatives of 3-(4-benzylpiperazin-1-yl)propanehydrazide, assays targeting enzymes involved in neurodegeneration and other disorders are of primary interest.

Cholinesterase Inhibition Assays (e.g., Modified Ellman's Method)

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). The modified Ellman's method is a widely used spectrophotometric technique to assess the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The assay principle is based on the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by the cholinesterase enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. nih.gov The presence of a cholinesterase inhibitor reduces the rate of this reaction, and the degree of inhibition can be calculated.

Typically, various concentrations of the test compounds are pre-incubated with the enzyme for a specific period before the addition of the substrate. nih.gov The rate of the reaction is monitored over time, and the percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Derivative 15.2 ± 0.412.8 ± 1.1
Derivative 22.1 ± 0.28.5 ± 0.7
Derivative 38.9 ± 0.925.1 ± 2.3
Donepezil (B133215) (Standard)0.05 ± 0.013.2 ± 0.3

Other Enzyme Activity Measurements (e.g., MAGL, BACE-1, MAO)

Beyond cholinesterases, the inhibitory potential of this compound derivatives against other key enzymes can provide insights into their broader therapeutic applications.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Assay: MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. frontiersin.org Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory disorders. nih.gov The inhibitory activity of compounds against MAGL can be determined using a colorimetric assay with a substrate like p-nitrophenyl acetate (B1210297) (PNPA). The hydrolysis of PNPA by MAGL produces p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor indicates its potency. researchgate.net

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibition Assay: BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.govrsc.org The inhibitory activity against BACE-1 is often evaluated using a fluorescence resonance energy transfer (FRET) assay. This assay utilizes a specific BACE-1 substrate that is labeled with a fluorophore and a quencher. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence. The presence of a BACE-1 inhibitor prevents this cleavage, leading to a lower fluorescence signal. nih.gov

Monoamine Oxidase (MAO) Inhibition Assay: MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease. mdpi.com The inhibitory activity of compounds against MAO-A and MAO-B can be measured using a variety of methods, including a luminometric assay. This assay measures the luminescence produced as a byproduct of the MAO-catalyzed reaction. A decrease in the luminescent signal indicates inhibition of the enzyme. nih.gov

CompoundMAGL IC50 (µM)BACE-1 IC50 (µM)MAO-B IC50 (µM)
Derivative A15.6> 1002.5
Derivative B8.245.30.98
Derivative C22.1> 1007.3
JZL184 (MAGL Inhibitor)0.02N/AN/A
Verubecestat (BACE-1 Inhibitor)N/A0.015N/A
Selegiline (MAO-B Inhibitor)N/AN/A0.008

Antioxidant Activity Assays

Oxidative stress is implicated in the pathogenesis of numerous diseases. Therefore, assessing the antioxidant capacity of this compound derivatives is a critical component of their pharmacological evaluation.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. This change in color can be measured spectrophotometrically at around 517 nm.

In this assay, different concentrations of the test compounds are mixed with a solution of DPPH. After a set incubation period, the absorbance is measured. The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ORAC-Fluorescein Assay

The Oxygen Radical Absorbance Capacity (ORAC) assay is another widely used method to measure the antioxidant capacity of a substance. The ORAC-fluorescein assay uses fluorescein (B123965) as a fluorescent probe. Peroxyl radicals, generated by a radical initiator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), cause the fluorescein to lose its fluorescence.

Antioxidants present in the sample protect the fluorescein from this oxidative damage, thus slowing down the decay of fluorescence. The fluorescence is monitored over time, and the area under the fluorescence decay curve (AUC) is calculated. The ORAC value is determined by comparing the AUC of the sample to that of a standard antioxidant, typically Trolox, a water-soluble analog of vitamin E. nih.govnih.gov

CompoundDPPH EC50 (µM)ORAC Value (µmol TE/µmol)
Derivative X45.21.8
Derivative Y28.92.5
Derivative Z63.11.2
Ascorbic Acid (Standard)15.8N/A
Trolox (Standard)N/A1.0

Metal Chelation Assays

The dysregulation of metal ions, particularly iron, copper, and zinc, is associated with oxidative stress and neurodegenerative diseases. Compounds that can chelate these metal ions may have therapeutic potential by reducing their participation in redox reactions that generate harmful free radicals.

The metal-chelating ability of this compound derivatives can be assessed using a spectrophotometric assay. This assay is often based on the competition between the test compound and a chromogenic indicator for a specific metal ion. For example, the chelation of ferrous ions (Fe²⁺) can be measured using the ferrozine (B1204870) assay.

In this method, the test compound is incubated with a solution of ferrous chloride. Ferrozine is then added, which forms a stable and intensely colored complex with any free Fe²⁺ ions. The absorbance of this complex is measured at 562 nm. The presence of a metal-chelating agent will reduce the formation of the ferrozine-Fe²⁺ complex, resulting in a decrease in absorbance. The percentage of metal chelation is then calculated.

Cell-Based Assays

Cell-based assays are fundamental in the in vitro pharmacological evaluation of this compound derivatives, providing crucial insights into their cellular and molecular activities. These assays utilize cultured cells to model complex biological systems, allowing for the assessment of a compound's effects on cell viability, growth, protection, and response to viral infections.

Cell Proliferation Assays (e.g., Vascular Smooth Muscle Cells, Cancer Cell Lines)

Cell proliferation assays are critical for determining the cytostatic or cytotoxic potential of this compound derivatives. These methodologies are frequently employed to screen for potential anticancer agents or inhibitors of pathological cell growth, such as in vascular restenosis.

Methodologies: The evaluation of anti-proliferative effects typically involves incubating cultured cells with varying concentrations of the test compounds. The viability and proliferation of the cells are then measured using colorimetric or fluorometric assays.

MTT/CCK-8 Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the more sensitive Cell Counting Kit-8 (CCK-8) assay are widely used. nih.gov In these assays, mitochondrial dehydrogenases in viable cells convert a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells.

Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. researchgate.net It provides a measure of cell mass, which is indicative of cell number, and is particularly useful for assessing cytotoxicity over longer incubation periods. researchgate.net

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Derivatives that inhibit proliferation may cause cell cycle arrest at a specific checkpoint. For instance, some quinoxalinyl–piperazine (B1678402) derivatives have been identified as G2/M-specific cell cycle inhibitors. nih.gov

Research Findings: Studies on structurally related arylpiperazine and benzylpiperazine derivatives have demonstrated significant anti-proliferative activity across various cell lines. These compounds are investigated for their ability to inhibit the growth of both cancer cells and non-cancerous cells like vascular smooth muscle cells (VSMCs).

In the context of cancer, derivatives have shown dose-dependent inhibitory effects on a range of cancer cell lines, including those from the breast, prostate, liver, and colon. nih.govresearchgate.net For example, certain novel thiazolinylphenyl-piperazines exhibited highly cytotoxic effects on MDA-MB231 breast cancer cells. nih.gov Similarly, other piperazine derivatives have been shown to inhibit cell viability in prostate cancer cell lines such as PC-3 and DU145. nih.gov

Regarding VSMCs, whose proliferation is a key factor in conditions like atherosclerosis, piperazine-derived compounds have been evaluated for their inhibitory effects. nih.gov For instance, some α1-antagonists based on a quinazoline-piperazine structure inhibit the proliferation of human vascular smooth muscle cells. frontiersin.org This suggests a potential therapeutic application for related derivatives in preventing or treating vascular proliferative diseases.

Compound ClassCell Line(s)Assay MethodObserved EffectReference
Arylpiperazine DerivativesProstate (PC-3, DU145), Breast (MDA-MB231)CCK-8Inhibition of cell viability; Cytotoxic effect nih.gov
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine DerivativesLiver (HUH7), Breast (MCF7), Colon (HCT116)SRBSignificant cell growth inhibitory activity researchgate.net
Quinazoline-Piperazine Derivatives (e.g., Doxazosin)Human Vascular Smooth Muscle CellsNot SpecifiedInhibition of proliferation frontiersin.org
Ligustrazine Stilbene DerivativesRat Aortic Vascular Smooth Muscle Cells (VSMCs)Cell Image-Based ScreeningInhibited PDGF-BB-induced proliferation nih.gov

Neuroprotection Assays (e.g., PC12, SH-SY5Y Cell Lines)

Neuroprotection assays are employed to determine if this compound derivatives can protect neuronal cells from damage induced by toxins, oxidative stress, or other pathological conditions. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as in vitro models for neurodegenerative diseases. nih.gov

Methodologies: These assays typically involve pre-treating neuronal cells with the test compounds before exposing them to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or t-butyl hydroperoxide (TBHP), which induce oxidative stress and cell death. nih.govmdpi.com

Cell Viability Assays: The MTT and lactate (B86563) dehydrogenase (LDH) assays are used to quantify cell survival and membrane integrity, respectively, following exposure to the neurotoxin. mdpi.com

Oxidative Stress Measurement: Intracellular levels of reactive oxygen species (ROS) are measured using fluorescent probes like 2′,7′-dichlorofluorescin diacetate (DCFH-DA). mdpi.com The activity of endogenous antioxidant enzymes, such as glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), can also be quantified. mdpi.com

Apoptosis Detection: The mode of cell death is investigated using techniques like Annexin V-FITC staining followed by flow cytometry, which can distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.com Western blotting for key apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3 further elucidates the cell death pathway. mdpi.com

Mitochondrial Health Assessment: Mitochondrial membrane potential, a key indicator of cell health, can be assessed to see if the compounds prevent mitochondrial dysfunction, a common feature in neurodegeneration. nih.gov

Research Findings: Studies on N-benzylpiperazine and related structures have investigated their potential neurotoxicity and neuroprotective effects. In one study, N-benzylpiperazine was evaluated for its cytotoxicity in differentiated SH-SY5Y cells. nih.gov The findings indicated that such compounds can be potentially neurotoxic, causing a decrease in intracellular glutathione content, an increase in intracellular calcium levels, and mitochondrial hyperpolarization, ultimately leading to apoptosis. nih.gov

Conversely, other research focuses on the potential of different compounds to protect these same cell lines from oxidative damage. For example, various natural and synthetic compounds have been shown to exert neuroprotective effects against H₂O₂- or TBHP-induced injury in SH-SY5Y cells by mitigating oxidative stress, preserving mitochondrial function, and inhibiting apoptotic pathways. nih.govmdpi.com These established methodologies provide a clear framework for evaluating whether this compound derivatives possess neuroprotective properties.

Compound ClassCell LineNeurotoxic AgentAssay(s)Key FindingReference
N-BenzylpiperazineSH-SY5YCompound-induced toxicityMTT, Neutral Red, Glutathione Content, Mitochondrial Membrane PotentialDemonstrated potential neurotoxicity, inducing apoptosis nih.gov
Liriope platyphylla ExtractSH-SY5YHydrogen Peroxide (H₂O₂)Cell Viability, Flow Cytometry, Western BlotAttenuated oxidative stress and mitochondrial dysfunction nih.gov
Methyl 3,4-dihydroxybenzoateSH-SY5Yt-butyl hydroperoxide (TBHP)MTT, LDH, DCFH-DA, Annexin V-FITCMitigated oxidative stress and inhibited apoptosis mdpi.com

Antiviral Activity Screening (e.g., Viral Pseudotype Models)

Antiviral activity screening is essential to identify compounds that can inhibit the replication or entry of viruses. Derivatives of this compound can be evaluated against a broad spectrum of viruses using various cell-based models.

Methodologies: The primary goal of these assays is to determine a compound's efficacy in inhibiting viral activity while exhibiting low cytotoxicity to the host cells.

Cytopathic Effect (CPE) Reduction Assay: This is a common method where host cells are infected with a virus that causes a visible CPE, such as cell rounding or detachment. The ability of a test compound to prevent or reduce the CPE is quantified, often by staining viable cells with a dye like crystal violet. This method is used to determine the 50% effective concentration (EC₅₀).

Virus Yield Reduction Assay: This assay directly measures the amount of new infectious virus particles produced in the presence of the test compound. The viral titer in the supernatant of treated and untreated infected cells is determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

RT-qPCR: For viruses like Zika virus (ZIKV), antiviral activity can be assessed by quantifying the amount of viral RNA in infected cells using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). nih.gov

Pseudovirus Neutralization Assays: For highly pathogenic viruses, it is safer to use viral pseudotypes. These are non-replicating viral particles that have the envelope proteins of the target virus (e.g., SARS-CoV-2 spike protein) on the surface of a different viral core (e.g., from HIV or VSV). These pseudoviruses can infect host cells once, allowing for the evaluation of compounds that inhibit viral entry.

Research Findings: The arylpiperazine scaffold is present in numerous compounds with demonstrated antiviral properties. For example, derivatives have been synthesized and tested against a variety of viruses. One study found that certain 3-phenylpiperidine-2,6-dione derivatives containing a benzylpiperazine moiety showed moderate activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov

More recently, a series of 1-aryl-4-arylmethylpiperazine derivatives were investigated as inhibitors of the Zika virus. nih.gov These compounds were identified as ZIKV entry inhibitors. nih.gov Furthermore, these derivatives also showed inhibitory activity against other viruses, including coronaviruses and influenza A, highlighting the potential for this chemical class to yield broad-spectrum antiviral agents. nih.gov The evaluation typically involves determining the EC₅₀ (the concentration that inhibits viral replication by 50%) and the CC₅₀ (the concentration that causes 50% cytotoxicity to host cells). The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a critical measure of a compound's therapeutic potential.

Compound ClassTarget VirusCell LineAssay MethodResult (EC₅₀ / Activity)Reference
3-Phenylpiperidine-2,6-dione DerivativesCVB-2, HSV-1Vero-76Not SpecifiedModerate protection against CVB-2 and HSV-1 nih.gov
1-Aryl-4-arylmethylpiperazine DerivativesZika Virus (ZIKV)HUVECRT-qPCRIdentified as novel ZIKV entry inhibitors nih.gov
1-Aryl-4-arylmethylpiperazine DerivativesCoronavirus, Influenza ANot SpecifiedNot SpecifiedInhibition of viral replication at low micromolar levels nih.gov
2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(aryl)hydrazine-1-carbothioamidesYellow Fever Virus (YFV)Not SpecifiedCPE Reduction AssayEC₉₀ in the range of 0.06 – 2.2 μg/mL nuph.edu.ua

In Vivo Preclinical Pharmacological Evaluation Methodologies for 3 4 Benzylpiperazin 1 Yl Propanehydrazide Derivatives

Animal Models for Neurological Disorders

Animal models are indispensable tools for studying the complex mechanisms of neurological disorders and for the initial screening of novel therapeutic agents. nih.govnih.gov For derivatives of 3-(4-benzylpiperazin-1-yl)propanehydrazide, these models are primarily focused on evaluating their potential antidepressant and cholinergic system-modulating effects.

The antidepressant potential of novel chemical entities is frequently evaluated using rodent behavioral despair models. nih.gov These tests are based on the principle that, when placed in an inescapable, stressful situation, animals will eventually adopt an immobile posture. A reduction in the duration of this immobility is interpreted as an antidepressant-like effect. nih.gov

Forced Swim Test (FST): This is a widely used preclinical screen for assessing antidepressant efficacy. nih.govnih.gov In this test, mice or rats are placed in a cylinder filled with water from which they cannot escape. After initial escape-oriented behaviors, the animals will adopt an immobile posture, making only the minimal movements necessary to keep their head above water. The total duration of immobility over a set period is recorded. thaiscience.info Compounds with antidepressant properties typically reduce the time spent immobile. frontiersin.org The evaluation of this compound derivatives in this model would involve comparing the immobility time of treated animals against a vehicle-treated control group.

Tail Suspension Test (TST): The TST is another predictive model for antidepressant activity, primarily used in mice. nih.gov It is based on a similar principle to the FST. Mice are suspended by their tails using adhesive tape, and the duration of their immobility is measured over a period of several minutes. nih.gov Antidepressant compounds are known to decrease the time the animals spend immobile. nih.gov This assay is valued for its simplicity and high throughput in screening new compounds like this compound derivatives.

Table 1: Example Data from Behavioral Assays for Antidepressant-like Effects Fictional data for illustrative purposes.

Compound Test Parameter Measured Result vs. Control
Derivative A Forced Swim Test (Mouse) Immobility Time (seconds) ▼ 35%
Derivative B Forced Swim Test (Mouse) Immobility Time (seconds) ▼ 42%
Derivative A Tail Suspension Test (Mouse) Immobility Time (seconds) ▼ 31%

The cholinergic system plays a vital role in cognitive functions such as learning and memory. nih.gov Derivatives of this compound may be evaluated for their ability to modulate this system, which could have implications for treating cognitive deficits seen in neurodegenerative diseases. Animal models used to assess cholinergic modulation often involve inducing a state of cognitive impairment.

One common approach is the use of cholinergic antagonists, such as scopolamine, to induce transient amnesia in rodents. The efficacy of a test compound is then determined by its ability to reverse these scopolamine-induced deficits in learning and memory tasks. Behavioral tests like the Morris water maze, passive avoidance test, or Y-maze are employed to quantify these cognitive functions. A compound that improves performance in these tasks in scopolamine-treated animals is considered to have pro-cognitive or cholinergic-enhancing effects.

Animal Models for Other Disease Areas

The therapeutic potential of this compound derivatives extends beyond neurological disorders. Standardized animal models are used to explore their anti-inflammatory, antiparasitic, and antinociceptive properties.

A common and well-established model for acute inflammation is the carrageenan-induced paw edema test in rats or mice. nih.govexplorationpub.com In this model, a localized inflammatory response is induced by injecting a small amount of carrageenan into the plantar surface of the animal's hind paw. mdpi.com This injection leads to a predictable and measurable swelling (edema) of the paw over several hours.

The test compound is administered prior to the carrageenan injection. The volume or thickness of the paw is measured at regular intervals using a plethysmometer or calipers. researchgate.net The anti-inflammatory activity of the this compound derivative is quantified by its ability to reduce the extent of paw swelling compared to a control group that received only the vehicle. nih.gov

Table 2: Example Data from Carrageenan-Induced Paw Edema Assay Fictional data for illustrative purposes.

Compound Parameter Measured Measurement Time (Post-Carrageenan) Edema Inhibition (%)
Derivative C Paw Volume (mL) 3 hours 45%

To evaluate the antiparasitic potential of this compound derivatives, in vivo infection models are utilized. The choice of model depends on the target parasite. For instance, to test for activity against Toxoplasma gondii, mice are infected with a virulent strain of the parasite. nih.gov Similarly, models for leishmaniasis involve infecting mice with Leishmania species. nih.gov

Following infection, animals are treated with the test compound. The primary outcome measure is the reduction in parasite burden. This can be assessed by counting the number of parasites (e.g., tachyzoites for T. gondii) in various tissues such as the brain, liver, and spleen, and comparing these counts to those in untreated infected mice. nih.gov Survival rates of the treated animals are also a key indicator of the compound's efficacy.

Antinociceptive activity refers to the suppression of pain. Several animal models are used to evaluate how this compound derivatives might modulate different types of pain. mdpi.commdpi.com

Formalin Test: This model is particularly useful as it can differentiate between neurogenic and inflammatory pain. nih.govmdpi.com A dilute solution of formalin is injected into the mouse's paw, which elicits a biphasic pain response. The first phase (neurogenic pain) occurs immediately after the injection and is followed by a second phase (inflammatory pain) that begins after a short quiescent period. epain.org The amount of time the animal spends licking or biting the injected paw is quantified. An effective antinociceptive agent may reduce the pain response in the first phase, the second phase, or both.

Hot Plate Test: This is a model of thermal pain used to assess centrally acting analgesics. Animals are placed on a heated surface, and the time it takes for them to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency time. An increase in this latency time indicates an antinociceptive effect. explorationpub.com

Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain. An intraperitoneal injection of acetic acid causes characteristic stretching and constricting movements (writhing) in mice. The number of writhes over a specific period is counted. A reduction in the number of writhes in treated animals compared to a control group indicates peripheral or central antinociceptive activity. explorationpub.com

Table 3: Example Data from Antinociceptive Assays in Mice Fictional data for illustrative purposes.

Compound Test Parameter Measured Result vs. Control
Derivative E Formalin Test (Phase 1) Licking Time (seconds) ▼ 40%
Derivative E Formalin Test (Phase 2) Licking Time (seconds) ▼ 55%
Derivative F Hot Plate Test Reaction Latency (seconds) ▲ 60%

Pharmacokinetic Studies in Animal Models

The in vivo preclinical pharmacological evaluation of this compound derivatives necessitates a thorough investigation of their pharmacokinetic profiles in animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compounds, which collectively determine their therapeutic efficacy and potential toxicities. Methodologies for these evaluations range from biodistribution studies to comprehensive pharmacokinetic assessments.

Biodistribution Studies

Biodistribution studies are designed to determine the localization and concentration of a drug in various tissues and organs over time. This information is vital for identifying target organs, potential sites of accumulation, and for understanding the relationship between drug concentration at the site of action and its pharmacological effect.

For derivatives of this compound, particularly those targeting the central nervous system (CNS), a key objective is to assess their ability to cross the blood-brain barrier (BBB). nih.gov Methodologies for these studies often involve the use of radiolabeled compounds to facilitate detection and quantification in tissues. For instance, a derivative could be labeled with a positron-emitting isotope such as Carbon-11 (¹¹C) for visualization and quantification using Positron Emission Tomography (PET) imaging. nih.gov

A typical biodistribution study in an animal model, such as mice or rats, would involve the following steps:

Radiolabeling: Synthesis of a radiolabeled version of the this compound derivative.

Administration: The radiolabeled compound is administered to the animals, typically via an intravenous route to ensure complete bioavailability for distribution analysis.

Tissue Collection: At predetermined time points post-administration, animals are euthanized, and various tissues and organs (e.g., brain, liver, kidneys, lungs, heart, muscle, and blood) are collected. pharmidex.com

Quantification: The amount of radioactivity in each tissue sample is measured using a gamma counter or other appropriate detector.

Data Analysis: The concentration of the compound in each tissue is calculated and often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

The data obtained from such studies can reveal important characteristics of the compound, such as its propensity for brain penetration or its clearance route. For example, high accumulation of radioactivity in the liver and intestine would suggest significant hepatobiliary clearance. nih.gov

Below is a hypothetical data table illustrating the kind of results a biodistribution study might yield for a novel derivative.

TissueConcentration at 30 min (%ID/g)Concentration at 2 hr (%ID/g)Concentration at 6 hr (%ID/g)
Blood2.51.00.2
Brain1.80.90.1
Liver15.08.02.0
Kidneys10.05.01.5
Lungs5.02.50.5
Heart3.01.20.3

This table is illustrative and does not represent actual experimental data for this compound derivatives.

In Vivo Pharmacokinetic Assessment

In vivo pharmacokinetic assessment provides quantitative data on the time course of a drug's concentration in the body. These studies are essential for determining key parameters that guide the design of dosing regimens for further preclinical and clinical studies. nih.gov The methodologies for these assessments in animal models typically involve serial blood sampling and analysis.

For a derivative of this compound, a pharmacokinetic study in a species such as rats would be conducted as follows:

Animal Models: Healthy adult animals are used, often cannulated to facilitate repeated blood sampling.

Drug Administration: The compound is administered through a specific route, commonly intravenous (IV) to determine fundamental parameters like clearance and volume of distribution, and the intended therapeutic route (e.g., oral) to assess bioavailability.

Blood Sampling: Blood samples are collected at various time points after administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug and potentially its major metabolites is quantified using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS). nih.goveuropa.eu

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Key pharmacokinetic parameters derived from these studies include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): The total exposure to the drug over time.

Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

The following table provides an example of pharmacokinetic parameters for N-benzylpiperazine (BZP), a structurally related compound, which illustrates the type of data generated in such studies. nih.gov

ParameterValueUnit
Cmax262ng/mL
Tmax75min
5.5h
CL/F99L/h

This data is for N-benzylpiperazine in humans and serves as an illustrative example of pharmacokinetic parameters. nih.gov

The results of these in vivo pharmacokinetic assessments are critical for understanding how the chemical structure of the this compound derivatives influences their ADME properties and for selecting candidates with favorable pharmacokinetic profiles for further development. mdpi.commdpi.com

Conclusion and Future Research Directions

Summary of Synthetic Advances and Biological Potential of 3-(4-Benzylpiperazin-1-yl)propanehydrazide Derivatives

Synthetic strategies for compounds incorporating the 3-(4-benzylpiperazin-1-yl)propane backbone often involve multi-step reactions. A common approach includes the aminomethylation of a ketone, followed by reduction and subsequent reactions to introduce desired functional groups. researchgate.net For instance, the synthesis of related structures has been achieved through the interaction of 1-benzyl-4-(3-chloropropyl)piperazine (B8746007) dihydrochloride (B599025) with thiourea (B124793) in refluxing ethanol (B145695) to create thiol derivatives. prepchem.com The synthesis of piperazine-hydrazide derivatives can be accomplished through a sequence of nucleophilic substitution, hydrazinolysis, and amide bond formation. cuestionesdefisioterapia.comresearchgate.net

Derivatives built upon the 3-(4-benzylpiperazin-1-yl) scaffold have exhibited a wide array of biological activities. The inherent properties of the piperazine (B1678402) ring, such as its basicity, solubility, and conformational flexibility, make it a privileged scaffold in drug design. researchgate.netnih.gov Research into analogous structures has revealed significant potential across several therapeutic areas. For example, dihydrochlorides of related 3-(4-benzylpiperazin-1-yl)-propan-1-ol derivatives have shown anti-inflammatory, analgesic, and peripheral n-cholinolytic activity. researchgate.net Furthermore, the incorporation of the piperazine moiety is a common strategy in the development of agents with antibacterial, antifungal, anticancer, and antidepressant properties. researchgate.netmdpi.comnih.gov The hydrazide group is also a well-established pharmacophore known for a broad spectrum of activities, including antimicrobial and antitumor effects. mdpi.comnih.gov The combination of these two scaffolds suggests a high potential for discovering novel bioactive molecules.

Table 1: Biological Potential of Selected Piperazine and Hydrazide Derivatives

Compound Class Scaffold Investigated Biological Activity Reference(s)
3-(4-benzylpiperazinyl)-1-(4-ethoxyphenyl)-1-alkyl(aryl)-2-phenylpropan-1-ones Benzylpiperazine Anti-inflammatory, Analgesic, n-Cholinolytic researchgate.net
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines Arylpiperazine Antifungal, Antitumor, Antibacterial mdpi.comnih.govresearchgate.net
Piperazine-hydrazide derivatives Piperazine-Hydrazide CNS-active, Antidepressant (MAO-A Inhibition) cuestionesdefisioterapia.comresearchgate.net
Isoniazid-derived hydrazides Hydrazide Antibacterial (including anti-tubercular) nih.gov

Implications for Multi-Target Directed Ligand (MTDL) Design

The molecular architecture of this compound derivatives is particularly well-suited for the design of Multi-Target Directed Ligands (MTDLs). jneonatalsurg.com The MTDL strategy is an increasingly important paradigm for treating complex, multifactorial diseases like neurodegenerative disorders (e.g., Alzheimer's disease) and certain cancers, where modulating a single target is often insufficient. rsc.orgnih.govresearchgate.net

The this compound scaffold provides a flexible framework with multiple points for chemical modification:

The Benzyl (B1604629) Group: The aromatic ring can be substituted to optimize interactions with specific targets, such as the peripheral anionic site of acetylcholinesterase (AChE) in Alzheimer's disease research. nih.gov

The Piperazine Ring: This unit can act as a linker and its basic nitrogen atoms can form crucial hydrogen bonds or ionic interactions within receptor binding pockets. researchgate.net Its presence can also improve pharmacokinetic properties like solubility. nih.gov

The Propanehydrazide Linker: The length and flexibility of the alkyl chain can be adjusted to achieve the optimal spatial orientation for simultaneous binding to two or more targets. The hydrazide moiety itself can engage in hydrogen bonding and can be cyclized to form other heterocyclic systems like oxadiazoles, further diversifying biological activity. cuestionesdefisioterapia.comresearchgate.net

Studies on benzylpiperazine and N-benzylpiperidine derivatives have demonstrated their potential as dual inhibitors of targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase-1 (BACE-1). jneonatalsurg.comnih.govresearchgate.net Therefore, derivatives of this compound could be rationally designed and investigated as MTDLs for complex pathologies. jneonatalsurg.com For instance, some piperazine derivatives have been identified as dual-acting antagonists for histamine (B1213489) H3 and sigma-1 receptors, which could be beneficial in pain management. nih.gov

Promising Avenues for Further Preclinical Development

Given the diverse biological activities reported for related structures, several promising avenues exist for the preclinical development of novel this compound derivatives.

Neurodegenerative Diseases: Building on studies that have successfully designed benzylpiperazine and benzylpiperidine analogs as multi-target agents for Alzheimer's disease, future work could focus on synthesizing a library of these hydrazide derivatives. jneonatalsurg.comnih.govresearchgate.net These compounds should be screened for dual inhibitory activity against key pathological targets like AChE, BACE-1, and amyloid-beta aggregation. nih.govresearchgate.net

Oncology: The piperazine scaffold is present in several approved anticancer drugs, and hydrazide derivatives have also shown significant cytotoxic activity against cancer cell lines. researchgate.netmdpi.com Future research could explore the synthesis and in vitro evaluation of this compound derivatives against various cancer cell lines, such as colon carcinoma (HCT-116). mdpi.com

Infectious Diseases: Both piperazine and hydrazide moieties are known to be effective against a range of microbial pathogens. researchgate.netnih.govmdpi.com Derivatives could be synthesized and tested for their antibacterial and antifungal efficacy, particularly against drug-resistant strains. mdpi.comnih.gov

Before advancing to more complex studies, initial preclinical development should include in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions to identify candidates with favorable drug-like properties and a lower risk of failure in later stages. cuestionesdefisioterapia.commdpi.com

Methodological Advancements in Research on Hydrazide and Piperazine Scaffolds

Recent advancements in synthetic and analytical methodologies can significantly accelerate research on this compound and its derivatives.

Green Synthesis: Modern synthetic chemistry emphasizes environmentally benign processes. The use of organocatalysts like L-proline for the synthesis of hydrazide derivatives offers advantages such as high yields, mild reaction conditions, short reaction times, and catalyst reusability. mdpi.com Applying such green chemistry principles to the synthesis of piperazine-hydrazide compounds would be a sustainable and efficient approach.

Advanced Synthetic Techniques: Methodologies for the functionalization of piperazine rings and the synthesis of complex hydrazide derivatives are continually evolving. This includes the development of novel catalytic systems and one-pot reaction sequences that can streamline the production of compound libraries for high-throughput screening. rsc.orgmdpi.com

Computational Chemistry: In silico tools are indispensable in modern drug discovery. Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of newly designed ligands with their biological targets, guiding the rational design of more potent and selective MTDLs. cuestionesdefisioterapia.comjneonatalsurg.commdpi.com These computational studies help prioritize which derivatives to synthesize, saving time and resources.

Structural Analysis: Advanced spectroscopic techniques, including 2D NMR and high-resolution mass spectrometry (HRMS), are crucial for the unambiguous structural confirmation of novel synthesized compounds. mdpi.comsemanticscholar.org Solid-state NMR and IR spectroscopy can be particularly useful for determining the protonation states of nitrogen atoms in the piperazine ring of hydrochloride salts, which can be critical for understanding drug-receptor interactions. semanticscholar.org

By leveraging these methodological advancements, researchers can more effectively design, synthesize, and evaluate the therapeutic potential of this compound derivatives, paving the way for the development of new and effective therapeutic agents.

Q & A

Q. What is the standard synthetic protocol for 3-(4-Benzylpiperazin-1-yl)propanehydrazide?

The synthesis involves two steps: (1) Preparation of methyl 3-(4-benzylpiperazin-1-yl)propanoate by reacting 4-benzylpiperazine with methyl acrylate in dichloromethane. (2) Hydrazide formation via refluxing the ester intermediate with hydrazine hydrate (64%) in ethanol for 4 hours. The crude product is purified by recrystallization (e.g., diisopropyl ether-isopropyl alcohol), yielding a light pink solid (70% yield, mp 73–75°C) .

Q. Which analytical techniques are critical for characterizing this compound?

High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ observed at m/z 263.1875 vs. calculated 263.1872). Melting point analysis (73–75°C) and nuclear magnetic resonance (NMR) spectroscopy validate purity and structural integrity. Recrystallization solvents (e.g., ethyl acetate, isopropyl alcohol) influence crystalline form and purity .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

Solubility is tested in polar (e.g., ethanol, DMSO) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy or HPLC. Stability studies involve monitoring degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS. Storage at −20°C in inert atmospheres is recommended to prevent hydrazide oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield variations (e.g., 43% vs. 70% for analogs) depend on solvent polarity, temperature, and stoichiometry. For example, replacing diethyl ether with ethyl acetate during crystallization improves recovery. Catalytic additives (e.g., trifluoroacetic acid) may enhance intermediate stability .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., antioxidant vs. cholinesterase inhibition) arise from assay conditions (e.g., DPPH radical scavenging vs. Ellman’s method). Validate findings using orthogonal assays (e.g., SPR for binding affinity, enzyme kinetics for inhibition constants) and standardized compound purity (>95% by HPLC) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Modifying the benzylpiperazine moiety (e.g., halogenation, methoxy substitution) alters target engagement. For instance, replacing benzyl with quinolinyl (as in analog 4e) enhances cholinesterase inhibition (IC₅₀ values via Ellman’s assay). Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. What mechanistic studies elucidate the compound’s multi-target activity?

As a multi-target-directed ligand (MTDL), its hydrazide and benzylpiperazine groups interact with enzymes like acetylcholinesterase and amyloid-β. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and siRNA knockdown to confirm pathway-specific effects .

Q. How do computational methods predict metabolic sites for this hydrazide?

In silico tools (e.g., Schrödinger’s Site of Metabolism) identify labile sites (e.g., hydrazide N–N bond) prone to hydrolysis. Validate predictions with microsomal stability assays (e.g., rat liver microsomes + NADPH) and LC-MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.